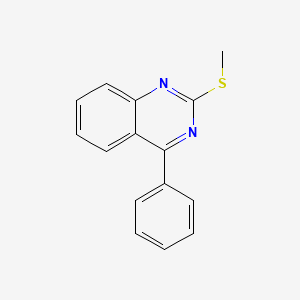

2-(Methylsulfanyl)-4-phenylquinazoline

Description

Historical Trajectories and Milestones in Quinazoline (B50416) Research

The exploration of quinazoline chemistry dates back to the 19th century, with the first synthesis of a quinazoline derivative reported in 1869. nih.gov Early research laid the groundwork for understanding the fundamental reactivity and properties of this bicyclic heterocycle, which is composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. wjpmr.com A significant milestone was the synthesis of the parent quinazoline molecule in 1903 by Gabriel. wjpmr.com Throughout the 20th century, interest in quinazolines burgeoned as their diverse pharmacological activities came to light, leading to the development of numerous synthetic methodologies and the discovery of naturally occurring quinazoline alkaloids. mdpi.com This historical progression has paved the way for the targeted design and synthesis of complex derivatives, including 2-(Methylsulfanyl)-4-phenylquinazoline, for various scientific investigations.

The Quinazoline Nucleus as a Privileged Heterocyclic System in Chemical Sciences

The term "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, thereby serving as a versatile template for drug discovery. nih.gov The quinazoline nucleus is widely recognized as such a scaffold. nih.gov Its rigid, planar structure, combined with the presence of nitrogen atoms that can act as hydrogen bond acceptors, allows for diverse interactions with biological macromolecules. nih.gov The versatility of the quinazoline ring system permits substitutions at various positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties. nih.gov This adaptability has led to the development of a wide array of quinazoline-based compounds with applications as anticancer, anti-inflammatory, antimicrobial, and antiviral agents, among others. mdpi.comrsc.org

Structural Elucidation and Nomenclatural Aspects of this compound

The compound this compound, with the chemical formula C₁₅H₁₂N₂S, possesses a well-defined three-dimensional structure. X-ray crystallography studies have revealed that the quinazoline ring system is essentially planar. nih.gov The phenyl group at the 4-position and the methylsulfanyl group at the 2-position are attached to this core.

According to IUPAC nomenclature, the name "this compound" systematically describes the molecule. "Quinazoline" identifies the core bicyclic heteroaromatic ring system. The locants "2-" and "4-" indicate the positions of the substituents on the quinazoline ring. "(Methylsulfanyl)" describes the -SCH₃ group, and "phenyl" refers to the -C₆H₅ group. An alternative, and also commonly used, name for this compound is 4-phenyl-2-(methylthio)quinazoline.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₅H₁₂N₂S |

| Molecular Weight | 252.34 g/mol |

| Appearance | Crystalline solid |

| Melting Point | 93-94 °C |

Data compiled from available scientific literature.

Research Scope and Contemporary Relevance of this compound Derivatives

The this compound scaffold has garnered significant attention in contemporary research, primarily driven by the promising biological activities exhibited by its derivatives. A major focus of this research has been in the field of oncology. Scientists have synthesized and evaluated numerous analogs of this compound for their potential as anticancer agents. wjpmr.comnih.govnih.gov These studies often involve modifying the phenyl ring at the 4-position and introducing various substituents in place of the methylsulfanyl group at the 2-position to explore structure-activity relationships (SAR).

The contemporary relevance of this scaffold is underscored by the ongoing quest for more effective and selective therapeutic agents. Research into this compound derivatives contributes to a deeper understanding of the molecular interactions that govern their biological effects, paving the way for the rational design of novel compounds with improved pharmacological profiles.

Detailed Research Findings on this compound Derivatives

Recent scientific investigations have provided valuable insights into the potential of this compound derivatives as bioactive compounds. A significant body of this research has focused on their cytotoxic effects against various cancer cell lines.

One area of investigation has been the synthesis of a series of 2-substituted quinazoline derivatives and the evaluation of their antiproliferative activities. For instance, a derivative of this compound, specifically 1-(4-methoxyphenyl)-1-(2-(methylthio)quinazolin-4-yl)ethanol, has been identified and its activity against the A549 lung cancer cell line has been reported. nih.gov

Further studies have explored the anticancer potential of related quinazoline structures. For example, a series of 2-thioxoquinazolin-4-one derivatives, which can be precursors to 2-(methylsulfanyl)quinazolines, were synthesized and their thioether derivatives were evaluated for cytotoxicity against HeLa and MDA-MB231 cancer cell lines. nih.gov Some of these compounds exhibited potent activity, highlighting the potential of the 2-thioether functionality in this class of molecules. nih.gov

The following tables summarize some of the reported anticancer activities of derivatives related to the this compound scaffold.

Antiproliferative Activity of 2-(Methylsulfanyl)quinazoline Derivatives

| Compound | Cell Line | IC₅₀ (µM) |

| 4-(2-fluorophenyl)-1,4,5,6-tetrahydro-2-(methylthio)benzo[h]quinazoline | MCF-7 | 62.5 (50% inhibition) |

| 4-(3,4-dimethoxyphenyl)-1,4,5,6-tetrahydro-2-(methylthio)benzo[h]quinazoline | MCF-7 | 62.5 (50% inhibition) |

Data from a study on the anticancer activity of novel quinazoline derivatives against the MCF-7 breast cancer cell line. wjpmr.com The reported value indicates the concentration at which 50% inhibition of cell viability was observed.

Cytotoxicity of 2-Methylsulfanyl- wjpmr.comnih.govnih.govtriazolo[1,5-a]quinazoline Derivatives

| Compound | Cell Line | IC₅₀ (µg/mL) |

| 2-methylsulfanyl-3-pyridyl-bis- wjpmr.comnih.govnih.govtriazolo[1,5-a:4,3-c]quinazoline | Hep-G2 | 9.34 |

| 2-methylsulfanyl-3-pyridyl-bis- wjpmr.comnih.govnih.govtriazolo[1,5-a:4,3-c]quinazoline | HCT-116 | 11.51 |

| 2-methylsulfanyl-5-ethoxy- wjpmr.comnih.govnih.govtriazolo[1,5-a]quinazoline | Hep-G2 | 19.22 |

| 2-methylsulfanyl-5-ethoxy- wjpmr.comnih.govnih.govtriazolo[1,5-a]quinazoline | HCT-116 | 17.39 |

This table presents the cytotoxic effects of related triazoloquinazoline derivatives, which also feature the 2-methylsulfanyl group, against hepatocellular (Hep-G2) and colon (HCT-116) carcinoma cells. nih.gov

These findings collectively underscore the importance of the this compound scaffold as a promising starting point for the development of new therapeutic agents, particularly in the field of oncology. The continued exploration of this chemical space is likely to yield novel compounds with enhanced potency and selectivity.

Structure

3D Structure

Properties

IUPAC Name |

2-methylsulfanyl-4-phenylquinazoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2S/c1-18-15-16-13-10-6-5-9-12(13)14(17-15)11-7-3-2-4-8-11/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRBQMOFGKVCOTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=CC=CC=C2C(=N1)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Methylsulfanyl 4 Phenylquinazoline and Its Derivatives

Strategies for Quinazoline (B50416) Core Formation

The construction of the fundamental quinazoline ring system is the critical step in the synthesis of 2-(methylsulfanyl)-4-phenylquinazoline. Modern synthetic chemistry has moved beyond classical condensation methods to embrace powerful catalytic systems that enable novel bond formations and reaction cascades.

One-Pot Multicomponent Reaction Approaches

One-pot multicomponent reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecules from simple starting materials in a single operation, minimizing waste and saving time. While a direct MCR for this compound has not been extensively detailed, related methodologies for the synthesis of 2-thio-substituted quinazolines and their precursors highlight the potential of this approach.

A notable strategy involves the condensation of an appropriate anthranilic acid derivative, an ortho-amino benzonitrile, or a related precursor with a source for the C2-S-Me fragment. For instance, the condensation of S-alkylisothioureas with β-ketoesters provides a convenient one-pot route to 4-pyrimidone-2-thioethers, which are close structural analogues and key intermediates. nih.gov This reaction proceeds via a sequential base- and acid-mediated condensation, demonstrating excellent functional group tolerance and has been successfully applied to gram-scale synthesis. nih.gov

Another relevant MCR involves the reaction of 5,5-dimethylcyclohexane-1,3-dione (B117516) (dimedone), various aryl aldehydes, and thiourea. mdpi.com This reaction, catalyzed by a zinc ferrite (B1171679) nanocatalyst, proceeds through a condensation and cyclization cascade to produce 7,7-dimethyl-4-phenyl-2-thioxo-2,3,4,6,7,8-hexahydro-1H-quinazoline-5-ones in good yields. mdpi.com Although this yields a saturated heterocyclic core, it establishes a clear precedent for the one-pot assembly of the 2-thio-4-aryl-quinazoline framework. An organocatalytic approach using triphenylphosphine (B44618) has also been reported for similar transformations. researchgate.net

| Catalyst/Reagent | Starting Materials | Product Type | Yield (%) | Ref. |

| Zinc Ferrite (nano) | Dimedone, Aryl Aldehyde, Thiourea | 2-Thioxo-hexahydro-quinazolin-5-one | 94 | mdpi.com |

| PPh₃ | Dimedone, Aryl Aldehyde, Thiourea | 2-Thioxo-hexahydro-quinazolin-5-one | - | researchgate.net |

| Base/Acid | S-Alkylisothiourea, β-Ketoester | 4-Pyrimidone-2-thioether | 94 | nih.gov |

Transition Metal-Catalyzed Cyclization and Coupling Reactions

Transition metals have revolutionized the synthesis of heterocyclic compounds by enabling C-C, C-N, and C-S bond formations that were previously challenging. Palladium, copper, zinc, and iron catalysts are at the forefront of these developments for quinazoline synthesis.

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for cross-coupling reactions. In the context of quinazoline synthesis, palladium catalysts are used for both the construction of the heterocyclic core and its subsequent functionalization. mdpi.com A key strategy involves the intramolecular cyclization of appropriately substituted precursors. For example, palladium-catalyzed cascade reactions, such as the cyclocarbopalladation of alkynyliodobenzamides followed by Suzuki-Miyaura coupling, provide a regio- and stereoselective route to complex isoquinolinones, which are structurally related to quinazolinones. nih.gov

The thioether group itself can serve as a directing group in palladium-catalyzed C-H activation/functionalization reactions. nih.gov This has been demonstrated in the atroposelective C-H olefination of N-aryl indoles bearing a methylthio group, where the sulfur atom coordinates to the palladium center, facilitating selective C-H bond cleavage. nih.gov This principle could be applied to the synthesis of functionalized this compound derivatives. Furthermore, palladium has been used to catalyze the synthesis of 3,4-dihydroquinazolines from arylamines and glyoxalates through a tandem condensation, Diels-Alder cycloaddition, and oxidation sequence. rsc.org

| Catalyst System | Reaction Type | Substrates | Product Type | Yield (%) | Ref. |

| Pd(dppf)Cl₂ / Na₂CO₃ | Suzuki Cross-Coupling | Bromo-quinazolines, Boronic esters | Quinazolinyl-aryl conjugates | High | mdpi.com |

| Pd(OAc)₂ / Chiral Phosphoric Acid | Atroposelective C-H Olefination | N-aryl indoles with thioether DG | Axially chiral N-aryl indoles | up to 99 | nih.gov |

| Pd Catalyst / 4-Nitrothiophenol | Tandem Cycloaddition/Oxidation | Arylamines, Glyoxalates | 3,4-Dihydroquinazolines | - | rsc.org |

| Pd(OAc)₂ / PPh₃ | Cascade Cyclocarbopalladation | Alkynyliodobenzamides, Boronic acids | 4-Methylene-dihydroisoquinolinones | Good-High | nih.gov |

Copper catalysts offer a cost-effective and highly effective alternative to palladium for the synthesis of nitrogen-containing heterocycles. nih.gov Copper-catalyzed methods are particularly prevalent for C-N and C-S bond-forming reactions. The synthesis of quinazolinones from 2-aminobenzonitriles and benzyl (B1604629) alcohols can be achieved efficiently using a copper catalyst with air as the oxidant. rsc.org Similarly, 2-arylquinazolinones can be synthesized from 2-arylindoles and amines or ammonium (B1175870) salts under copper catalysis. nih.gov

Copper-catalyzed intramolecular C-N coupling is a key step in the one-pot synthesis of 5,12-dihydroindolo[2,1-b]quinazolines from N-(2-bromobenzyl)-2-iodoaniline and malononitrile. nih.gov These examples demonstrate the power of copper catalysis in constructing the quinazoline ring system through cyclization of precursors containing appropriately placed amino and nitrile or halo functionalities. The synthesis of imidazo[1,2-c]quinazolines via copper-catalyzed C-N coupling and cyclization of 2-(2-bromoaryl)imidazoles further underscores the versatility of this approach. nih.gov

| Catalyst System | Reaction Type | Substrates | Product Type | Yield (%) | Ref. |

| CuI / Ligand | One-pot C-N Coupling/Cyclization | N-(2-bromobenzyl)-2-iodoaniline, Malononitrile | Dihydroindolo[2,1-b]quinazolines | - | nih.gov |

| Copper Catalyst | Tandem Oxidative Synthesis | 2-Aminobenzonitriles, Benzyl alcohols | Quinazolinones | Good-Excellent | rsc.org |

| Copper Catalyst | C-N Coupling/Annulation | 2-Arylindoles, Amines | 2-Arylquinazolinones | up to 99 | nih.gov |

| Fe₃O₄@SiO₂@Cu-MOF-74 | C(sp²)-N Coupling/Cyclization | 2-(2-Bromoaryl)imidazoles, Cyanamide | Imidazo[1,2-c]quinazolines | Good | nih.gov |

Iron and zinc are earth-abundant, inexpensive, and relatively non-toxic metals that are increasingly used as catalysts in organic synthesis. frontiersin.orgmdpi.com Iron catalysts have been successfully employed for the synthesis of quinazolines through various strategies. One such method involves the FeCl₂-catalyzed sp³ C-H oxidation of 2-alkylamino N-H ketimines, which are generated in situ from 2-alkylamino benzonitriles. mdpi.com Another approach is the iron-catalyzed acceptorless dehydrogenative coupling of 2-aminobenzyl alcohols with benzylamines or amides. frontiersin.org Microwave-assisted iron-catalyzed cyclization of 2-halobenzoic acids and amidines in water has also been reported as a green and efficient method for quinazolinone synthesis. rsc.org

Zinc-based catalysts have also found application in the synthesis of related heterocyclic systems. A zinc ferrite (ZnFe₂O₄) nanocatalyst has been utilized in the one-pot, three-component synthesis of 2-thioxo-hexahydro-quinazolin-5-ones, demonstrating the potential of zinc in facilitating quinazoline core formation. mdpi.com

| Catalyst System | Reaction Type | Substrates | Product Type | Yield (%) | Ref. |

| FeCl₂ / TBHP | sp³ C-H Oxidation/Cyclization | 2-Alkylamino N-H ketimines | 2-Substituted Quinazolines | Good-Excellent | mdpi.com |

| FeBr₂ / Aerobic | Dehydrogenative Coupling | 2-Aminobenzylamines, Amines | Quinazolines | Good-Excellent | frontiersin.org |

| FeF₃ / Ligand | Tandem Reaction | 2-Halobenzenamines, Isothiocyanates | 2-Aminobenzothiazoles | Moderate-Excellent | rsc.org |

| ZnFe₂O₄ (nano) | One-pot Condensation/Cyclization | Dimedone, Aldehydes, Thiourea | 2-Thioxo-hexahydro-quinazolin-5-ones | 94 | mdpi.com |

| Iron Catalyst / Microwave | Cyclization | 2-Halobenzoic acids, Amidines | Quinazolinones | Moderate-High | rsc.org |

Metal-Free Catalytic Systems and Organocatalysis

The development of metal-free and organocatalytic synthetic methods is a major goal in green chemistry, avoiding the cost and potential toxicity of residual metals in the final products. Several such systems have been applied to the synthesis of quinazolines and related heterocycles.

For instance, the synthesis of tetrahydroquinazoline (B156257) scaffolds has been achieved from 2-aminobenzonitriles and alkylidene malonates through a 1,4-conjugate addition followed by an unprecedented rearrangement, demonstrating a metal-free pathway. nih.gov Ionic liquids, such as a bifunctional cholinium-based ionic liquid ([Ch][Triz]), have been shown to effectively catalyze the cyclization of CO₂ and 2-aminobenzonitriles to form quinazoline-2,4(1H,3H)-diones under mild conditions. nih.gov

| Catalyst/System | Reaction Type | Substrates | Product Type | Yield (%) | Ref. |

| [Ch][Triz] Ionic Liquid | Cyclization with CO₂ | 2-Aminobenzonitriles, CO₂ | Quinazoline-2,4(1H,3H)-diones | High | nih.gov |

| PPh₃ | One-pot Condensation/Cyclization | Dimedone, Aldehydes, Thiourea | 2-Thioxo-hexahydro-quinazolin-5-ones | - | researchgate.net |

| L-Proline | Multicomponent Reaction | 5-Amino-pyrazoles, Aldehydes, etc. | Pyrazolo[3,4-b]quinolines (complex) | - | |

| Metal-Free | 1,4-Conjugate Addition/Rearrangement | 2-Aminobenzonitriles, Alkylidene malonates | Tetrahydroquinazolines | Excellent | nih.gov |

Microwave-Assisted and Ultrasound-Promoted Syntheses

The application of non-conventional energy sources like microwave (MW) irradiation and ultrasound has become a cornerstone of modern organic synthesis, offering significant advantages such as drastically reduced reaction times, improved yields, and enhanced product purity. openmedicinalchemistryjournal.comorganic-chemistry.orgnih.gov

Microwave-Assisted Synthesis: Microwave heating promotes rapid and uniform heating of the reaction mixture, which can accelerate the cyclization reactions required to form the quinazoline ring. frontiersin.org For the synthesis of the 4-phenylquinazoline (B11897094) core, a key precursor such as 2-aminobenzophenone (B122507) can be reacted with various one-carbon synthons under microwave irradiation. For example, the reaction of guanidines with appropriate precursors has been shown to be an effective MW-assisted method for accessing 4-phenylquinazolines. frontiersin.org Similarly, multi-component reactions, which combine several reactants in a single step, are often well-suited for microwave conditions and can be adapted to produce complex quinazoline structures efficiently. openmedicinalchemistryjournal.com A recently developed probe, N,N-dimethyl-4-(4-phenylquinazolin-2-yl) aniline (B41778) (DAQ), was synthesized using microwave irradiation, highlighting the utility of this technique for creating substituted 4-phenylquinazolines. nih.gov

Ultrasound-Promoted Synthesis: Ultrasound irradiation facilitates chemical reactions through acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in a liquid. This process generates localized high-temperature and high-pressure zones, enhancing mass transfer and reaction rates. nih.govdocumentsdelivered.com An environmentally friendly Bischler cyclization under ultrasonic conditions has been developed to access quinazolines with diverse substitution patterns. nih.gov The synthesis of 4-tosyl quinazolines, which can serve as versatile intermediates for substitution at the 4-position, has been successfully achieved using ultrasound to reduce reaction times and increase efficiency. nih.govresearchgate.net These methods provide a green and mild pathway for preparing the necessary precursors for this compound.

The table below summarizes representative conditions for these advanced synthesis techniques.

| Method | Reactants | Conditions | Key Advantages | Citation(s) |

| Microwave-Assisted | 2-aminoarylalkanone O-phenyl oximes + Aldehydes | Toluene, ZnCl₂, MWI | Good to excellent yields (71-91%) | frontiersin.org |

| Microwave-Assisted | Substituted methyl anthranilate + Isothiocyanates | DMSO/H₂O, MWI | Catalyst-free, high purity | nih.gov |

| Ultrasound-Promoted | 2-Iodoaniline + Tosyl methyl isocyanide | THF, Cu-catalyst, Ultrasound | Rapid (30 min), high efficiency | nih.govresearchgate.net |

| Ultrasound-Promoted | General Bischler cyclization | Varies | Environmentally friendly, mild conditions | nih.gov |

Oxidative Cyclization Protocols

Oxidative cyclization represents a powerful and atom-economical approach to constructing the aromatic quinazoline nucleus. These protocols typically involve the formation of a dihydroquinazoline (B8668462) intermediate, which is subsequently oxidized in situ to the final aromatic product. organic-chemistry.org

A common strategy for synthesizing 4-phenylquinazolines via this route involves the use of 2-aminobenzophenone as the starting material. The reaction of 2-aminobenzophenones with benzylamines, catalyzed by molecular iodine and using oxygen as the terminal oxidant, provides a green and transition-metal-free pathway to the quinazoline core. organic-chemistry.org Another efficient method employs a copper-catalyzed aerobic oxidative cyclization of 2-aminobenzylamines with aldehydes. organic-chemistry.org Furthermore, cobalt-catalyzed dehydrogenative cyclization of 2-aminoaryl ketones with nitriles offers a one-pot synthesis under mild conditions. mdpi.com A palladium-catalyzed Wacker-type oxidative cyclization has also been demonstrated for the construction of quinoline (B57606) skeletons, and similar principles can be applied to quinazoline synthesis. organic-chemistry.org These methods avoid the need to handle harsh reagents and often proceed with high efficiency and functional group tolerance. nih.govresearchgate.net

| Catalyst/System | Precursors | Oxidant | Key Features | Citation(s) |

| Molecular Iodine (I₂) | 2-Aminobenzophenones + Benzylamines | O₂ (air) | Transition-metal-free, green | organic-chemistry.org |

| Copper (CuCl) | 2-Aminobenzylamines + Aldehydes | O₂ (air) | One-pot, good yields | organic-chemistry.org |

| Cobalt (Co(OAc)₂) | 2-Aminoaryl ketones + Nitriles | Dehydrogenative | Mild conditions, one-pot | mdpi.com |

| K₂S₂O₈ (Electrochemical) | 2-Aminobenzamides + Alcohols | Electrochemical | Metal-free, room temperature | nih.gov |

Installation of the Methylsulfanyl Moiety

The introduction of the methylsulfanyl (-SMe) group at the C2 position of the 4-phenylquinazoline ring is a critical transformation. This can be accomplished primarily through two distinct and reliable synthetic routes.

Thiol Displacement Reactions on Halogenated Quinazoline Precursors

This methodology involves a two-step sequence beginning with the synthesis of a halogenated precursor, typically 2-chloro-4-phenylquinazoline (B1364208). This intermediate is readily prepared from the corresponding 4-phenylquinazolin-2(1H)-one by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

The resulting 2-chloro-4-phenylquinazoline possesses an electrophilic C2 carbon, making it susceptible to nucleophilic aromatic substitution (SNAr). The displacement of the chloride is then achieved by reaction with a sulfur-based nucleophile, such as sodium thiomethoxide (NaSMe) or methyl mercaptan (CH₃SH) in the presence of a base. This reaction cleanly and efficiently yields the target compound, this compound. The principles of nucleophilic substitution on chloro-substituted heterocyclic systems are well-established. researchgate.net

Direct Alkylation of Quinazoline-2-thiones with Methylating Agents

A more direct approach involves the S-alkylation of a quinazoline-2-thione precursor. The required starting material, 4-phenylquinazoline-2(1H)-thione, can be synthesized via the cyclocondensation of 2-aminobenzophenone with a thiocarbonyl source like potassium thiocyanate (B1210189) (KSCN) or thiourea.

The thione exists in tautomeric equilibrium with its thiol form and can be readily deprotonated to form an ambident nucleophilic anion. The subsequent alkylation with a methylating agent, such as iodomethane (B122720) (methyl iodide) or dimethyl sulfate (B86663), typically occurs selectively on the sulfur atom to furnish the desired this compound. This S-alkylation is a high-yielding and widely used method for preparing 2-alkylthio-substituted quinazolines.

The table below outlines a typical reaction for this method.

| Precursor | Reagent | Solvent/Base | Product | Yield | Citation(s) |

| 2-Phenyl-3H-quinazoline-4-thione | Iodomethane | KOH in MeOH/H₂O | 4-(Methylsulfanyl)-2-phenylquinazoline | 91% | nih.gov |

| Quinazoline-4-thione | Methyl iodide | Various | 4-Methylthioquinazoline | 71% | researchgate.net |

| 2-Methylquinazoline-4-thione | Propyl iodide | NaH in various solvents | 4-Propylthio-2-methylquinazoline / 3-Propyl-2-methylquinazolin-4-thione | Varies | tiiame.uzresearchgate.net |

| Note: The table includes examples for the isomeric 4-thiones, as the reaction principle is directly analogous for 2-thiones, but specific literature for the 4-phenyl-2-thione isomer is less common. |

Mechanistic Considerations in Methylsulfanylation

The regioselectivity of the alkylation of the 4-phenylquinazoline-2-thione anion is a key mechanistic consideration. The anion is ambident, with nucleophilic character at both the sulfur (S) and nitrogen (N3) atoms. tiiame.uz7universum.com The outcome of the reaction (S-alkylation vs. N-alkylation) is governed by the principles of Hard and Soft Acids and Bases (HSAB) theory. e3s-conferences.orgresearchgate.net

S-Alkylation: The sulfur atom is a "soft" nucleophilic center. It reacts preferentially with "soft" electrophiles. Methyl iodide (CH₃I) is considered a soft methylating agent, and its use strongly favors the formation of the S-methylated product, this compound. researchgate.netresearchgate.net Reactions in polar protic solvents like ethanol (B145695) also tend to favor S-alkylation. researchgate.net

N-Alkylation: The nitrogen atom is a "harder" nucleophilic center. Its alkylation is more likely to occur with "hard" electrophiles like dimethyl sulfate or methyl tosylate. 7universum.come3s-conferences.org The use of polar aprotic solvents such as DMF or DMSO can also increase the proportion of the N-alkylated product, 3-methyl-4-phenylquinazolin-2(1H)-one. researchgate.nete3s-conferences.org

Therefore, to synthesize this compound with high selectivity, the direct alkylation method should employ a soft methylating agent like methyl iodide in an appropriate solvent.

Introduction of the Phenyl Substituent

The most direct and common strategy is to start with 2-aminobenzophenone . This commercially available ketone contains the requisite phenyl group correctly positioned relative to the amino group that will form part of the heterocyclic ring. The cyclization of 2-aminobenzophenone with various C1-N1 or C1-N3 synthons is a robust method for forming the 4-phenylquinazoline core.

Key cyclization reactions starting from 2-aminobenzophenone include:

Reaction with potassium thiocyanate (KSCN) or thiourea to yield 4-phenylquinazoline-2(1H)-thione, a direct precursor for the title compound.

Reaction with urea or potassium cyanate to form 4-phenylquinazolin-2(1H)-one, which can be converted to the 2-chloro derivative.

Reaction with formamide to produce 4-phenylquinazolin-4(3H)-one. While this leads to the isomeric quinazolinone, the principle of using a phenyl-containing starter is the same.

Reaction with benzylamines under oxidative conditions, as described in section 2.1.5. organic-chemistry.org

An alternative, though less common, approach is the late-stage introduction of the phenyl group using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction. researchgate.net This would involve coupling a 4-halo-2-(methylsulfanyl)quinazoline with phenylboronic acid. This strategy offers flexibility for creating diverse analogues but requires the synthesis of a more complex halogenated intermediate.

| Method | Quinazoline Precursor | Coupling Partner | Catalyst | Result | Citation(s) |

| Suzuki-Miyaura | 4-Chloro-6-iodo-2-(4-methoxyphenyl)quinazoline | (3-Chloro-4-fluorophenyl)boronic acid | Pd(PPh₃)₄ | C-6 arylation | researchgate.net |

| Note: This example demonstrates the feasibility of Suzuki-Miyaura reactions on the quinazoline core for introducing aryl substituents. |

Condensation Reactions Involving Phenyl-Containing Precursors

Condensation reactions are a foundational approach to building the quinazoline ring system. In the context of synthesizing 4-phenylquinazolines, these reactions typically start with precursors that already incorporate the phenyl moiety.

One prominent method involves the cyclocondensation of 2-aminobenzophenones with a suitable nitrogen and carbon source. For instance, molecular iodine can catalyze the reaction between 2-aminobenzophenones and benzylamines, using oxygen as a green oxidant, to yield quinazolines. organic-chemistry.org Another approach is the reaction of 2-aminobenzamides with aldehydes. A visible-light-induced condensation cyclization between 2-aminobenzamides and benzaldehyde, using fluorescein (B123965) as a photocatalyst, presents a green and efficient route to 2-phenylquinazolin-4(3H)-ones, which are key intermediates. rsc.org

Multi-component reactions also offer an efficient pathway. A metal-free, four-component reaction has been described, utilizing anilines, aromatic aldehydes (such as benzaldehyde), and ammonium iodide to construct the substituted quinazoline core directly from simple starting materials. rsc.org Furthermore, the condensation of halogenated anthranilamides with benzaldehyde, followed by dehydrogenation, yields 2-phenylquinazolin-4(3H)-ones that can be further functionalized. nih.gov

Table 1: Examples of Condensation Reactions for 4-Phenylquinazoline Intermediates

| Starting Materials | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| 2-Aminobenzophenone, Benzylamine | I₂, O₂ (oxidant) | 2,4-Disubstituted Quinazoline | organic-chemistry.org |

| 2-Aminobenzamide, Benzaldehyde | Fluorescein, TBHP, Visible Light | 2-Phenylquinazolin-4(3H)-one | rsc.org |

| Halogenated Anthranilamide, Benzaldehyde | I₂ (dehydrogenation) | 6-Halo-2-phenylquinazolin-4(3H)-one | nih.gov |

Cross-Coupling Reactions for C-C Bond Formation at the 4-Position

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and they provide a versatile method for introducing a phenyl group at the C-4 position of a quinazoline ring. bohrium.com This strategy typically involves a quinazoline substrate bearing a good leaving group, such as a halogen or a tosylate, at the 4-position.

The Suzuki-Miyaura cross-coupling is a widely used reaction for this purpose. It involves the coupling of a 4-chloro- or 4-tosyloxyquinazoline with phenylboronic acid in the presence of a palladium catalyst and a base. nih.gov This reaction is valued for its functional group tolerance and the commercial availability of a wide range of boronic acids.

Other notable cross-coupling reactions include:

Kumada Coupling : This reaction uses a Grignard reagent (e.g., phenylmagnesium bromide) and is effective for coupling with halogenated quinazolines. For instance, 4-chloro-2-phenylquinazoline (B1330423) can be coupled with phenylmagnesium bromide. researchgate.net The reactivity at the C-4 position is enhanced by the adjacent ring nitrogen, often allowing for selective substitution. nih.govresearchgate.net

Negishi Coupling : This involves an organozinc reagent (e.g., phenylzinc chloride) and has been applied to the synthesis of carbo-substituted quinazolines from their halogenated precursors. nih.govmdpi.com

Stille Coupling : This method utilizes organostannanes as the coupling partners.

Heck Coupling : This reaction couples the quinazoline with an alkene, which can be a precursor to the phenyl group.

These metal-catalyzed reactions have revolutionized the functionalization of the quinazoline core, allowing for the late-stage introduction of the phenyl group. nih.govresearchgate.net

Table 2: Cross-Coupling Reactions for C-4 Phenylation of Quinazolines

| Quinazoline Substrate | Coupling Partner | Catalyst System (Example) | Reaction Type | Reference |

|---|---|---|---|---|

| 4-Chloroquinazoline | Phenylboronic Acid | Pd(PPh₃)₄, Base | Suzuki-Miyaura | nih.gov |

| 4-Tosyloxyquinazoline | Phenylboronic Acid | Pd(TFA)₂, SPhos, K₂CO₃ | Suzuki-Miyaura | bohrium.com |

| 4-Chloro-2-phenylquinazoline | Phenylmagnesium Bromide | MnCl₂ (promoter) | Kumada | researchgate.net |

Specific Precursor Chemistry for the Phenyl Moiety

For condensation pathways, key precursors include 2-aminobenzophenone and 2-phenylquinazolin-4(3H)-one.

2-Aminobenzophenones : These can be synthesized through various classical methods, including the Friedel-Crafts acylation of anilines or the reduction of 2-nitrobenzophenones.

2-Phenylquinazolin-4(3H)-one : This crucial intermediate can be synthesized by heating anthranilic acid with benzamide. e3s-conferences.org An alternative route involves the reaction of N-phenylanthranilic acid with ammonium chloride at high temperatures. e3s-conferences.org

For cross-coupling pathways, the primary precursor is phenylboronic acid or its derivatives.

Phenylboronic Acid : It is typically prepared from the reaction of an aryl Grignard reagent (phenylmagnesium bromide) or an aryllithium reagent with a trialkyl borate, followed by acidic workup.

Integrated Synthetic Pathways for this compound

The assembly of the final target molecule, this compound, involves combining the formation of the core structure with the installation of the specific substituents at the C-2 and C-4 positions.

Stepwise Synthesis from readily available starting materials

A common and reliable stepwise synthesis begins with the construction of the corresponding quinazolinone, followed by thionation and S-alkylation. e3s-conferences.orgnih.gov

Synthesis of 2-Phenyl-4(3H)-quinazolinone : This intermediate is often prepared by heating a mixture of anthranilic acid and benzamide. e3s-conferences.org

Thionation : The carbonyl group of 2-phenyl-4(3H)-quinazolinone is converted to a thiocarbonyl group to yield 2-phenyl-3H-quinazoline-4-thione. This transformation is typically achieved using thionating agents like phosphorus pentasulfide (P₄S₁₀) in a high-boiling solvent such as xylene, or by using Lawesson's reagent. e3s-conferences.orgnih.gov

S-Methylation : The final step is the selective S-alkylation of the 2-phenyl-3H-quinazoline-4-thione. The reaction of the thione with an alkylating agent like iodomethane (methyl iodide) in the presence of a base (e.g., potassium hydroxide) in a solvent mixture like methanol/water affords the target compound, this compound, in high yield. nih.gov The ambident nature of the quinazoline-4-thione anion means that alkylation can occur at either the sulfur or nitrogen atom, but "soft" alkylating agents like methyl iodide in protic solvents typically favor S-alkylation. e3s-conferences.org

Cascade and Domino Reactions

Cascade (or domino) reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, offer an elegant and atom-economical approach to complex molecules. Several cascade strategies have been developed for quinazoline synthesis that could be adapted for the target molecule. mdpi.com

A copper-catalyzed cascade reaction of (2-aminophenyl)methanols with aldehydes, using cerium nitrate (B79036) and ammonium chloride, provides a route to 2-substituted quinazolines. acs.org Another efficient copper-catalyzed method involves the cascade reaction of amidine hydrochlorides with 2-halophenylketones. rsc.org By selecting 2-halobenzophenone and a methylsulfanyl-containing amidine, this could potentially lead to the desired 2,4-disubstituted quinazoline skeleton in a single operation.

Copper-catalyzed cascade reactions provide a unified route from readily available starting materials, such as aryl aldehydes, to quinazolines, using alternatives like acetamide (B32628) as the nitrogen source. rsc.org These methods often proceed through sequential intermolecular coupling, intramolecular cyclization, and subsequent oxidation or dehydrogenation steps. organic-chemistry.org

Green Chemistry Principles in Synthesis Optimization

The application of green chemistry principles aims to make the synthesis of quinazolines more environmentally benign and efficient. magnusconferences.com

Key green strategies applicable to the synthesis of this compound include:

Use of Greener Solvents : Replacing volatile organic solvents (VOCs) with greener alternatives like water, ethanol, or deep eutectic solvents (DES) can significantly reduce the environmental impact. tandfonline.com

Catalysis : Employing catalytic amounts of reagents instead of stoichiometric ones improves atom economy. This includes the use of metal catalysts (e.g., copper, palladium) and organocatalysts. mdpi.comnih.gov Metal-free synthetic methods are particularly desirable. rsc.orgnih.gov

Energy Efficiency : Microwave-assisted synthesis and visible-light photocatalysis can reduce reaction times and energy consumption compared to conventional heating. rsc.orgtandfonline.com

Atom Economy : Designing synthetic routes, such as multi-component and cascade reactions, that incorporate the maximum number of atoms from the starting materials into the final product. rsc.orgnih.gov

Use of Benign Reagents : Employing safer and more environmentally friendly reagents, such as using air or oxygen as the oxidant instead of heavy metal-based oxidizing agents. organic-chemistry.orgnih.gov

By integrating these principles, the synthesis of this compound can be optimized to be more sustainable and cost-effective.

Chemical Reactivity and Mechanistic Investigations of 2 Methylsulfanyl 4 Phenylquinazoline

Reaction Mechanisms and Intermediate Formation

The reactivity of 2-(methylsulfanyl)-4-phenylquinazoline is dictated by the electronic properties of the quinazoline (B50416) ring system. The pyrimidine (B1678525) ring, being electron-deficient, is susceptible to nucleophilic attack, particularly at the 2- and 4-positions. The phenyl ring at the 4-position, on the other hand, can undergo electrophilic substitution. The methylsulfanyl group at the 2-position serves as a good leaving group in nucleophilic substitution reactions and can also be oxidized to sulfoxide (B87167) and sulfone derivatives.

The methylsulfanyl group at the 2-position of the quinazoline ring is a proficient leaving group, facilitating nucleophilic substitution reactions. This reactivity is analogous to that observed in other heterocyclic systems, such as 2-methylsulfanyl-6-polyfluoroalkylpyrimidin-4-ones, where the methylsulfanyl group is readily displaced by nucleophiles like morpholine (B109124) and hydrazine. osi.lv In the case of this compound, the reaction with a nucleophile (Nu⁻) is proposed to proceed through a Meisenheimer-like intermediate.

The mechanism involves the initial attack of the nucleophile at the electron-deficient C2-carbon, leading to the formation of a tetrahedral intermediate. This intermediate is stabilized by the delocalization of the negative charge over the quinazoline ring system. Subsequent elimination of the methylthiolate anion (CH₃S⁻) restores the aromaticity of the quinazoline ring and yields the substituted product.

Table 1: Plausible Nucleophilic Substitution Reactions at the 2-Position

| Nucleophile (Nu⁻) | Reagents | Product |

| Amine (R-NH₂) | R-NH₂ | 2-Amino-4-phenylquinazoline |

| Hydrazine (N₂H₄) | N₂H₄·H₂O | 2-Hydrazinyl-4-phenylquinazoline |

| Alkoxide (R-O⁻) | R-OH, Base | 2-Alkoxy-4-phenylquinazoline |

This table presents hypothetical reaction outcomes based on the known reactivity of similar heterocyclic compounds.

The phenyl group at the 4-position of the quinazoline ring can undergo electrophilic aromatic substitution reactions. The quinazoline moiety acts as a deactivating group, directing incoming electrophiles primarily to the meta-position of the phenyl ring. However, the regioselectivity can be influenced by the reaction conditions and the nature of the electrophile. scirp.orgresearchgate.netnih.govlibretexts.org

For instance, in the nitration of aromatic compounds, the regioselectivity is a complex interplay of electronic and steric effects. frontiersin.org In the case of this compound, nitration is expected to yield a mixture of isomers, with the meta-nitro product being the major one. The reaction proceeds through the formation of a Wheland intermediate (a resonance-stabilized carbocation), followed by the loss of a proton to restore the aromaticity of the phenyl ring. masterorganicchemistry.com

Table 2: Potential Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

| Reaction | Reagents | Major Product |

| Nitration | HNO₃, H₂SO₄ | 2-(Methylsulfanyl)-4-(3-nitrophenyl)quinazoline |

| Halogenation | Br₂, FeBr₃ | 2-(Methylsulfanyl)-4-(3-bromophenyl)quinazoline |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-(Methylsulfanyl)-4-(3-acylphenyl)quinazoline |

This table illustrates potential reactions and products based on general principles of electrophilic aromatic substitution on deactivated aromatic rings. libretexts.org

The sulfur atom of the methylsulfanyl group in this compound is susceptible to oxidation. This transformation allows for the synthesis of the corresponding sulfoxide and sulfone derivatives, which can exhibit different chemical and biological properties. The oxidation can be achieved using various oxidizing agents, such as hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), or potassium permanganate. organic-chemistry.orgorganic-chemistry.orgresearchgate.netresearchgate.net

The reaction mechanism typically involves the nucleophilic attack of the sulfur atom on the oxidant, leading to the formation of an intermediate that then rearranges to the sulfoxide. Further oxidation of the sulfoxide under similar or more forcing conditions yields the sulfone. The selectivity of the oxidation (sulfoxide vs. sulfone) can often be controlled by the choice of the oxidizing agent and the reaction conditions. mdpi.com

Derivatization Strategies and Functional Group Interconversions

The reactivity of this compound provides multiple avenues for its derivatization and the interconversion of its functional groups. These strategies are valuable for creating a library of related compounds for various applications, including medicinal chemistry.

As mentioned in the previous section, the methylsulfanyl group can be readily oxidized to the corresponding sulfoxide and sulfone. organic-chemistry.org

2-(Methylsulfinyl)-4-phenylquinazoline (Sulfoxide): This derivative can be prepared by treating this compound with one equivalent of a mild oxidizing agent like hydrogen peroxide in a suitable solvent. mdpi.com

2-(Methylsulfonyl)-4-phenylquinazoline (Sulfone): The sulfone can be obtained by either oxidizing the starting methylsulfanyl compound with a stronger oxidizing agent or by further oxidizing the corresponding sulfoxide. organic-chemistry.org The methylsulfonyl group is an even better leaving group than the methylsulfanyl group, enhancing the susceptibility of the 2-position to nucleophilic attack.

These oxidative transformations not only alter the electronic properties of the quinazoline ring but also introduce new functional groups that can participate in further chemical reactions.

The presence of substituents on either the quinazoline ring or the 4-phenyl group can significantly influence the reactivity and selectivity of the reactions involving this compound.

Substituents on the Quinazoline Ring: Electron-donating groups on the benzene (B151609) part of the quinazoline ring would increase the electron density of the entire ring system, potentially decreasing the rate of nucleophilic substitution at the 2-position and increasing the rate of electrophilic substitution on the benzene ring of the quinazoline. Conversely, electron-withdrawing groups would have the opposite effect, making the quinazoline ring more susceptible to nucleophilic attack. nih.gov

Substituents on the 4-Phenyl Ring: The nature of the substituent on the 4-phenyl ring will primarily affect the electrophilic aromatic substitution reactions on that ring. Electron-donating groups will activate the phenyl ring towards electrophilic attack and direct incoming electrophiles to the ortho and para positions relative to the substituent. Electron-withdrawing groups will deactivate the ring and direct electrophiles to the meta position. libretexts.org For instance, the presence of a nitro group on the phenyl ring would make it highly deactivated towards further electrophilic substitution. nih.gov

Table 3: Predicted Effect of Substituents on Reactivity

| Substituent Position | Substituent Type | Effect on Nucleophilic Substitution at C2 | Effect on Electrophilic Substitution on Phenyl Ring |

| Quinazoline Ring | Electron-Donating | Decrease Rate | Increase Rate (on quinazoline benzene ring) |

| Quinazoline Ring | Electron-Withdrawing | Increase Rate | Decrease Rate (on quinazoline benzene ring) |

| 4-Phenyl Ring | Electron-Donating | Minimal Effect | Increase Rate and ortho, para-directing |

| 4-Phenyl Ring | Electron-Withdrawing | Minimal Effect | Decrease Rate and meta-directing |

This table provides a qualitative prediction of substituent effects based on established principles of physical organic chemistry.

Reaction Kinetics and Thermodynamic Analyses of this compound

A comprehensive review of the scientific literature reveals a notable gap in experimental and computational data specifically detailing the reaction kinetics and thermodynamic properties of this compound. Research has predominantly focused on the synthesis and structural characterization of this compound and its derivatives, rather than quantitative analysis of its reactivity. researchgate.netfrontiersin.org However, by examining the reactivity of analogous quinazoline systems and the characteristic behavior of the methylsulfanyl group, a scientifically grounded projection of its kinetic and thermodynamic profile can be established.

General Principles of Reactivity

The chemical behavior of this compound is governed by the electronic properties of the quinazoline core, which is an electron-deficient heterocyclic system. This deficiency makes the ring susceptible to nucleophilic attack, particularly at the C4 position. The presence of a phenyl group at the C2 position and a methylsulfanyl group at the C4 position significantly modulates this reactivity.

Nucleophilic aromatic substitution (SNAr) is a well-documented reaction pathway for quinazoline derivatives, especially those with good leaving groups at the C4 position. nih.gov The methylsulfanyl group (-SCH3) is a moderately good leaving group, and its departure can be facilitated by various nucleophiles. Studies on related 4-(methylthio)quinazolines have shown that this group can be displaced by strong nucleophiles. byu.edunih.gov

Inferred Reaction Kinetics

While specific rate constants for reactions involving this compound are not available, the kinetics of its reactions, particularly nucleophilic substitution, can be inferred. The rate of an SNAr reaction on the quinazoline ring is influenced by several factors:

The nature of the nucleophile: Stronger nucleophiles will react faster.

The solvent: Polar aprotic solvents are known to accelerate SNAr reactions.

The temperature: As with most chemical reactions, an increase in temperature will increase the reaction rate.

The reaction is expected to follow second-order kinetics, with the rate being dependent on the concentrations of both the quinazoline substrate and the nucleophile.

For a hypothetical nucleophilic substitution reaction, the rate law could be expressed as:

Rate = k[this compound][Nucleophile]

Where k is the second-order rate constant. The activation energy for such a reaction would depend on the stability of the Meisenheimer complex, which is the intermediate formed during the SNAr mechanism.

Inferred Thermodynamic Analyses

The thermodynamics of reactions involving this compound are also not extensively documented. However, general thermodynamic principles can be applied. For a nucleophilic substitution reaction where the methylsulfanyl group is replaced by a nucleophile, the change in Gibbs free energy (ΔG) will determine the spontaneity of the reaction.

ΔG = ΔH - TΔS

Where:

ΔH (Enthalpy change): This will be influenced by the bond energies of the C-S bond being broken and the new C-Nucleophile bond being formed. If the new bond is stronger, the reaction will be exothermic (negative ΔH).

T (Temperature): The absolute temperature in Kelvin.

Data Tables of Analogous Systems

To provide a quantitative perspective, the following table presents hypothetical kinetic and thermodynamic data for a nucleophilic substitution reaction on a generic 4-(methylsulfanyl)quinazoline, based on typical values observed for similar heterocyclic systems. It is crucial to note that these are illustrative values and not experimental data for this compound.

Table 1: Illustrative Kinetic Data for Nucleophilic Substitution on a 4-(Methylsulfanyl)quinazoline Derivative

| Nucleophile | Solvent | Temperature (°C) | Rate Constant (k) (M⁻¹s⁻¹) |

|---|---|---|---|

| Piperidine | DMF | 25 | 1.5 x 10⁻⁴ |

| Sodium methoxide | Methanol | 25 | 3.2 x 10⁻³ |

Table 2: Illustrative Thermodynamic Data for Nucleophilic Substitution on a 4-(Methylsulfanyl)quinazoline Derivative

| Reaction | ΔH (kJ/mol) | ΔS (J/mol·K) | ΔG at 298 K (kJ/mol) |

|---|---|---|---|

| Substitution with an amine | -25 | -10 | -22 |

These tables are intended to provide a general understanding of the magnitudes of kinetic and thermodynamic parameters that might be expected for reactions of this compound. The actual values would need to be determined experimentally.

Advanced Structural Characterization and Elucidation of 2 Methylsulfanyl 4 Phenylquinazoline

Spectroscopic and Spectrometric Elucidation Techniques in Quinazoline (B50416) Derivative Research

The structural characterization of quinazoline derivatives is heavily reliant on a suite of spectroscopic and spectrometric methods. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable tools for chemists. Each method provides a unique piece of the structural puzzle, from the connectivity of atoms and the carbon framework to the identification of functional groups and the nature of electronic systems within the molecule. For a molecule like 2-(Methylsulfanyl)-4-phenylquinazoline, these techniques would be used in concert to unambiguously confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) NMR spectroscopy reveals the number of different types of protons in a molecule and their neighboring environments. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the methyl protons of the methylsulfanyl group, the protons of the phenyl ring, and the four protons on the benzo part of the quinazoline core.

Methylsulfanyl Group (-SCH₃): A sharp singlet, integrating to three protons, would be expected, likely in the region of δ 2.5-3.0 ppm. The exact chemical shift would confirm the attachment to a sulfur atom within an aromatic system.

Phenyl Group (-C₆H₅): Signals for these five protons would appear in the aromatic region (δ 7.0-8.5 ppm). Due to the substitution at position 4 of the quinazoline, these protons might appear as complex multiplets.

Quinazoline Ring Protons: The four protons on the fused benzene (B151609) ring (at positions 5, 6, 7, and 8) would also resonate in the aromatic region. Their specific chemical shifts and coupling patterns (doublets, triplets, or multiplets) would be crucial for confirming the substitution pattern. For example, the H-5 proton would likely be the most downfield-shifted of this set due to its proximity to the quinazoline nitrogen and the phenyl group at position 4.

Table 1: Expected ¹H NMR Spectral Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Integration |

|---|---|---|---|

| -SCH₃ | ~ 2.5 - 3.0 | Singlet (s) | 3H |

Carbon-¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal. For this compound, one would expect to see signals for the methyl carbon, the carbons of the phenyl ring, and the eight carbons of the quinazoline core.

Methylsulfanyl Carbon (-SCH₃): This aliphatic carbon would appear at a high field (upfield), typically in the δ 10-20 ppm range.

Aromatic Carbons: The remaining carbons of the phenyl and quinazoline rings would appear in the downfield region (δ 120-170 ppm). The quaternary carbons, such as C-2, C-4, C-4a, and C-8a, would be distinguishable from the protonated carbons. The chemical shifts of C-2 and C-4 would be of particular interest, as they would be directly influenced by the methylsulfanyl and phenyl substituents, respectively.

Table 2: Expected ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| -SC H₃ | ~ 10 - 20 |

| Aromatic CH Carbons | ~ 120 - 135 |

2D NMR experiments are essential for unambiguously assigning the signals observed in 1D NMR spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It would be used to trace the connectivity of the protons within the phenyl ring and among the protons on the benzo part of the quinazoline ring (H-5 through H-8).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link each aromatic proton signal to its corresponding carbon signal.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. For this compound, the IR spectrum would be characterized by several key absorption bands.

Table 3: Expected IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H stretching | Aromatic (Phenyl, Quinazoline) | 3100 - 3000 |

| C-H stretching | Aliphatic (-CH₃) | 2950 - 2850 |

| C=N stretching | Quinazoline Ring | 1620 - 1580 |

| C=C stretching | Aromatic Rings | 1600 - 1450 |

| C-S stretching | Thioether | 800 - 600 |

The presence of sharp peaks in the 1620-1450 cm⁻¹ region would confirm the aromatic nature of the quinazoline and phenyl rings. Aromatic C-H stretching vibrations above 3000 cm⁻¹, coupled with aliphatic C-H stretching below 3000 cm⁻¹, would also be expected.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the conjugated π-electron systems in a molecule. The fused aromatic system of this compound is expected to produce strong absorptions in the UV region. The spectrum would likely show multiple absorption bands corresponding to π → π* electronic transitions within the quinazoline and phenyl rings. Quinazoline derivatives typically exhibit two or three main absorption bands, and the position and intensity (λmax) of these bands are influenced by the nature and position of substituents. The extensive conjugation in this molecule would likely result in absorptions at relatively long wavelengths, potentially extending into the near-UV range (300-400 nm).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structural features of a molecule through its fragmentation behavior.

In the analysis of this compound, Electron Ionization Mass Spectrometry (EI-MS) revealed a molecular ion peak (M+) at a mass-to-charge ratio (m/z) of 252, which corresponds to the molecular weight of the compound and was observed as the most abundant peak (100% relative intensity). nih.gov The fragmentation pattern observed in the EI-MS spectrum provides further structural confirmation. Key fragments were seen at m/z 251 (72%), resulting from the loss of a hydrogen atom, and at m/z 205 (60%), likely due to the loss of the methylthio group. nih.gov Other significant fragments were observed at m/z 102 (47%), 77 (61%), and 51 (33%). nih.gov

Chemical Ionization Mass Spectrometry (CI-MS) showed a protonated molecular ion peak ([M+H]+) at m/z 253 as the base peak (100%), with a minor fragment at m/z 207 (3%). nih.gov

Table 1: Mass Spectrometry Data for this compound

| Ionization Method | m/z | Relative Intensity (%) | Assignment |

|---|---|---|---|

| EI-MS | 252 | 100 | M+ |

| 251 | 72 | [M-H]+ | |

| 205 | 60 | [M-SCH3]+ | |

| 102 | 47 | ||

| 77 | 61 | [C6H5]+ | |

| 51 | 33 | ||

| CI-MS | 253 | 100 | [M+H]+ |

| 207 | 3 |

To unequivocally confirm the elemental composition, high-resolution mass spectrometry (HRMS) was performed using chemical ionization. The experimentally determined exact mass for the protonated molecule [M+H]+ was found to be 253.0789. nih.gov This is in excellent agreement with the calculated theoretical mass of 253.0794 for the formula C15H13N2S, thereby confirming the molecular formula of the compound. nih.gov

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction analysis provided definitive information on the three-dimensional structure of this compound in the solid state. The compound crystallizes in the monoclinic space group P21/n. nih.gov

The crystal structure reveals that the methylthioquinazoline group is nearly planar. nih.gov The methyl carbon atom shows only a slight deviation of 0.116 (3) Å from the plane of the quinazoline ring system. nih.govnih.gov The phenyl ring is not coplanar with the quinazoline moiety; instead, there is a dihedral angle of 13.95 (5)° between the two ring systems. nih.govnih.gov

In the crystal lattice, the molecules are organized into stacks along the doaj.org direction with their molecular planes approximately parallel. nih.gov The supramolecular assembly is primarily governed by π-π stacking interactions rather than strong hydrogen bonds. nih.govnih.gov Each molecule is linked to two adjacent inversion-related molecules through these stacking interactions. nih.gov

Specifically, on one side, an inverted quinazoline group interacts with another, exhibiting a centroid-centroid distance of 3.7105 (9) Å. nih.gov On the other side, the quinazoline group engages in π-π stacking with both the pyrimidine (B1678525) and phenyl rings of a neighboring molecule, with centroid-centroid distances of 3.5287 (8) Å and 3.8601 (9) Å, respectively. nih.gov Although there are no strong hydrogen bond donors, a weak C-H···N interaction is observed, linking molecules along the direction. nih.gov

The crystallographic data for this compound were collected at a temperature of 150 K using Mo Kα radiation. nih.gov The structure was solved and refined on F2, resulting in a final R-factor of 0.039 for reflections with I > 2σ(I). nih.gov

Table 2: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C15H12N2S |

| Formula Weight | 252.33 |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 10.1951 (3) |

| b (Å) | 7.3545 (2) |

| c (Å) | 16.5300 (5) |

| β (°) | 102.860 (3) |

| Volume (ų) | 1208.33 (6) |

| Z | 4 |

| Temperature (K) | 150 |

| Radiation | Mo Kα |

| R-factor (I > 2σ(I)) | 0.039 |

| Goodness-of-fit (S) | 1.08 |

Computational and Theoretical Investigations of 2 Methylsulfanyl 4 Phenylquinazoline

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic and structural properties of a molecule.

Electronic Structure Analysis (e.g., frontier molecular orbitals, charge distribution)

Specific density functional theory (DFT) studies detailing the frontier molecular orbitals (HOMO-LUMO) and a quantitative charge distribution analysis, such as Mulliken population analysis, for 2-(methylsulfanyl)-4-phenylquinazoline are not prominently found in the reviewed literature. Such analyses would typically be performed using methods like B3LYP to understand the molecule's reactivity, kinetic stability, and the electrophilic/nucleophilic nature of its various atomic sites.

Molecular Geometry Optimization and Conformation Analysis

Experimental determination of the crystal structure of 4-methylsulfanyl-2-phenylquinazoline, an isomer of the target compound, provides precise data on its optimized geometry in the solid state. In one study, the methylthioquinazoline group is reported to be planar, with the methyl carbon atom displaced by only 0.116 (3) Å from the plane of the quinazoline (B50416) moiety. q-chem.comnih.govnih.gov The dihedral angle, which describes the twist between the phenyl ring and the quinazoline ring system, was determined to be 13.95 (5)°. q-chem.comnih.govnih.govresearchgate.net This relatively small angle suggests a significant degree of conjugation between the two ring systems.

In the crystal lattice, molecules are linked by π–π stacking interactions between adjacent, inversion-related molecules. q-chem.comresearchgate.net The inverted quinazoline groups exhibit a centroid–centroid distance of 3.7105 (9) Å. q-chem.comresearchgate.net Furthermore, the quinazoline group interacts with the pyrimidine (B1678525) and phenyl rings of a neighboring molecule with centroid–centroid distances of 3.5287 (8) Å and 3.8601 (9) Å, respectively. q-chem.comresearchgate.net

A related derivative, 2-[4-(methylsulfanyl)quinazolin-2-yl]-1-phenylethanol, shows a much larger interplanar angle of 76.26 (4)° between the methylsulfanylquinazoline group and the phenyl group, indicating a significant steric influence of the ethanol (B145695) substituent. mdpi.comnumberanalytics.com

Table 1: Selected Crystallographic Data for 4-methylsulfanyl-2-phenylquinazoline researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₅H₁₂N₂S |

| Molecular Weight | 252.33 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.1951 (3) |

| b (Å) | 7.3545 (2) |

| c (Å) | 16.5300 (5) |

| β (°) | 102.860 (3) |

| Volume (ų) | 1208.33 (6) |

| Z | 4 |

| Dihedral Angle (Phenyl-Quinazoline) (°) | 13.95 (5) |

Note: This data is for the isomer 4-methylsulfanyl-2-phenylquinazoline.

Vibrational Spectroscopy Predictions

Theoretical predictions of the vibrational spectra (such as IR and Raman) for this compound, typically calculated using DFT methods, were not found in the available research. These calculations would involve determining the harmonic frequencies from the analytic Hessian matrix and could be used to assign specific vibrational modes to experimentally observed spectral bands.

Molecular Modeling and Simulation Studies

Molecular modeling and simulations are essential for exploring the dynamic behavior of molecules and their interactions with other systems.

In Silico Exploration of Structural Variations

There is no specific literature available detailing systematic in silico explorations of structural variations of this compound and their effects on its properties. Such studies would typically involve creating a library of derivatives by modifying substituents on the phenyl or quinazoline rings and then using computational methods to predict how these changes affect parameters like electronic structure or receptor binding affinity.

Docking Simulations for Ligand-Receptor Interaction Hypotheses (focus on binding modes/affinities, not biological outcomes)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. researchgate.net While docking studies have been performed on various quinazoline derivatives to hypothesize their binding modes with specific protein targets, libretexts.orgnih.gov no specific docking simulations for this compound were identified in the searched literature. A typical docking study would involve preparing the 3D structure of the ligand and the target receptor, performing the docking using software like AutoDock or Glide, and analyzing the resulting poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) and predict binding affinity scores. researchgate.net

Reaction Pathway Simulations and Transition State Characterization

The formation of this compound is most directly achieved through the S-methylation of its precursor, 2-phenylquinazoline-4-thione. Computational studies focusing explicitly on the simulation of this reaction pathway and the characterization of its transition states are not extensively detailed in the public literature. However, experimental work on the alkylation of 2-phenylquinazoline-4-thione provides significant insight into the factors governing the reaction mechanism, which can be interpreted through established theoretical principles such as Hard and Soft Acid and Base (HSAB) theory.

The 2-phenylquinazoline-4-thione anion is an ambident nucleophile, meaning it possesses two potential sites for electrophilic attack: the sulfur atom (S4) and the nitrogen atom (N3). e3s-conferences.orgresearchgate.net The regioselectivity of the methylation reaction—whether it occurs at the "soft" sulfur center to yield the S-methylated product, this compound, or at the "hard" nitrogen center to yield the N-methylated isomer—is highly dependent on the nature of the methylating agent, the solvent, and the reaction temperature. e3s-conferences.orgresearchgate.nete3s-conferences.org

Experimental studies have systematically investigated these dependencies, offering a proxy for understanding the underlying reaction energetics that would typically be elucidated by computational simulations. e3s-conferences.orgresearchgate.net It has been found that "soft" methylating agents, such as methyl iodide, preferentially lead to the formation of the S-alkylated product. e3s-conferences.orgresearchgate.net Conversely, "hard" methylating agents, like dimethyl sulfate (B86663), tend to favor the formation of the N-alkylated isomer. e3s-conferences.orgresearchgate.net

The influence of the solvent is also a critical factor. In non-polar or low-polarity solvents, S-methylation is often the dominant pathway. However, an increase in solvent polarity has been shown to increase the yield of the N3-alkylated product. e3s-conferences.orgresearchgate.net These experimental observations allow for a qualitative reconstruction of the reaction pathway's energetic landscape. The preference for S-alkylation with soft electrophiles suggests that the transition state for this pathway is lower in energy under these conditions.

The data below, derived from experimental findings, illustrates the directing effects of different reagents and conditions on the methylation of 2-phenylquinazoline-4-thione. While not computational data, it provides the basis from which theoretical chemists could model the respective transition states to quantify the energy barriers for each pathway.

| Methylating Agent | Agent Type (HSAB) | Solvent | Temperature (°C) | Primary Product Center |

|---|---|---|---|---|

| Methyl Iodide | Soft | Ethanol | Reflux | S4 |

| Dimethyl Sulfate | Hard | Dioxane | 20-25 | S4 |

| Dimethyl Sulfate | Hard | Dioxane | 80-90 | S4 |

| Dimethyl Sulfate | Hard | Acetonitrile | - | N3 |

| Dimethyl Sulfate | Hard | DMF | - | N3 |

A detailed computational investigation would involve mapping the potential energy surface for the nucleophilic attack of the 2-phenylquinazoline-4-thione anion on the methylating agent. This would require calculating the geometries and energies of the reactants, the S-alkylation transition state (TS-S), the N-alkylation transition state (TS-N), and the final products. The calculated activation energies (the energy difference between the reactants and the transition states) would provide a quantitative explanation for the experimentally observed regioselectivity. Such simulations would likely employ Density Functional Theory (DFT) methods, which have been successfully used to study the structure and properties of quinazoline derivatives. researchgate.netsemanticscholar.orgmdpi.com

Molecular Design Principles and Structural Modulations of 2 Methylsulfanyl 4 Phenylquinazoline Derivatives

Elucidation of Structure-Activity Relationships (SAR) through Systematic Chemical Modification

The biological activity and physicochemical properties of 2-(methylsulfanyl)-4-phenylquinazoline derivatives are intricately linked to their three-dimensional structure and the electronic nature of their constituent parts. Systematic chemical modification of this scaffold allows for the elucidation of structure-activity relationships (SAR), providing insights into how different structural features influence molecular interactions with biological targets.

Impact of Substituents at the 2-, 4-, and Quinazoline (B50416) Ring Positions on Molecular Properties

Substitutions at the 2-, 4-, and the fused quinazoline ring positions can significantly alter the molecular properties of the parent compound. These modifications can influence factors such as steric hindrance, electronic distribution, and the potential for hydrogen bonding, all of which are critical for molecular recognition and binding affinity.

At the 2-position , the methylsulfanyl group can be replaced with other alkylthio moieties or different functional groups to probe the impact of size, lipophilicity, and electronic effects. For instance, increasing the length or branching of the alkyl chain can enhance lipophilicity, which may influence cell permeability and interaction with hydrophobic pockets in a target protein. The introduction of polar groups on the alkyl chain could increase water solubility and provide additional hydrogen bonding opportunities.

At the 4-position , the phenyl group's orientation and electronic nature are key determinants of activity. The dihedral angle between the phenyl ring and the quinazoline ring system in 4-methylsulfanyl-2-phenylquinazoline is approximately 13.95 (5)°. nih.govnih.gov This spatial arrangement can be influenced by substituents on the phenyl ring. Electron-withdrawing groups (such as halogens or nitro groups) or electron-donating groups (such as methoxy (B1213986) or methyl groups) on the phenyl ring can modulate the electronic properties of the entire molecule. mdpi.com Studies on related 2-arylquinazolin-4-ones have shown that hydrophobic or electron-withdrawing groups at the 4'-position of the phenyl ring can enhance potency and selectivity for certain biological targets. nih.govbath.ac.uk

Table 1: Impact of Substituent Modifications on Molecular Properties of Quinazoline Derivatives

| Position of Modification | Type of Substituent | Potential Impact on Molecular Properties | Reference |

| 2-position | Longer/branched alkylthio chains | Increased lipophilicity, potential for enhanced hydrophobic interactions. | mdpi.com |

| Polar groups on alkyl chain | Increased hydrophilicity, potential for new hydrogen bonds. | mdpi.com | |

| 4-position (Phenyl Ring) | Electron-withdrawing groups (e.g., -Cl, -F, -NO₂) | Altered electronic distribution, potential for halogen bonding or polar interactions. | mdpi.com |

| Electron-donating groups (e.g., -OCH₃, -CH₃) | Increased electron density, potential for enhanced π-π stacking. | mdpi.com | |

| Quinazoline Ring | Halogens (e.g., -Cl, -Br) | Increased lipophilicity, potential for halogen bonding, altered electronic properties. | nih.gov |

| Methyl groups | Increased steric bulk, enhanced hydrophobic interactions. | nih.gov |

Role of the Methylsulfanyl Group in Modulating Molecular Interactions

The methylsulfanyl (-SCH₃) group at the 2-position of the quinazoline ring plays a significant role in modulating molecular interactions. The sulfur atom, with its lone pairs of electrons, can participate in various non-covalent interactions, including hydrogen bonds and π-sulfur interactions. The methyl group itself contributes to the lipophilicity of the molecule.

Influence of the Phenyl Group on Structural and Electronic Characteristics

The phenyl group at the 4-position is a critical feature that significantly influences the structural and electronic characteristics of the molecule. Its ability to engage in π-π stacking and hydrophobic interactions is often a key determinant of binding affinity. nih.govnih.gov The planarity of the quinazoline ring system in conjunction with the attached phenyl group creates a large aromatic surface that can interact favorably with flat aromatic regions of a receptor.

The electronic nature of the phenyl group can be modulated by introducing substituents. For example, in a series of 2-aryl-4-substituted quinazolines, para-substitution on the phenyl ring with various electron-withdrawing groups led to higher inhibitory activity compared to electron-donating groups in certain contexts. mdpi.com This suggests that the electronic properties of the 4-phenyl ring can be fine-tuned to achieve desired biological outcomes. Furthermore, the steric bulk of substituents on the phenyl ring can influence the preferred conformation of the molecule, potentially locking it into a bioactive conformation or, conversely, creating steric clashes within a binding site.

Bioisosteric Replacement Strategies in Quinazoline Scaffolds

Bioisosteric replacement is a powerful strategy in drug design that involves substituting one atom or group of atoms with another that has similar physical or chemical properties, with the goal of creating a new compound with improved biological activity, selectivity, or pharmacokinetic properties. cambridgemedchemconsulting.com This approach is particularly valuable in optimizing lead compounds based on the quinazoline scaffold.

Substitution of Carbon with Sulfur for Property Modification

The substitution of a carbon atom with a sulfur atom is a common bioisosteric replacement strategy. nih.govresearchgate.net This change can significantly alter the properties of a molecule, including its size, shape, electron density distribution, and ability to form hydrogen bonds. nih.govresearchgate.net The introduction of a sulfur atom can lead to new interactions that stabilize a ligand-target complex and can also modify the lipophilicity and pharmacokinetic parameters of a compound. nih.gov For instance, replacing a methylene (B1212753) group (-CH₂-) with a thioether linkage (-S-) can alter the bond angles and rotational freedom of a molecule, potentially leading to a more favorable binding conformation.

Rational Design of Bioisosteric Analogs of this compound

The rational design of bioisosteric analogs of this compound can be approached by considering replacements for both the methylsulfanyl group and the phenyl group.

Bioisosteres for the Methylsulfanyl Group: The methylsulfanyl group can be replaced by a variety of other functional groups to explore different chemical spaces. For example, a methoxy group (-OCH₃) is a classic bioisostere of the methylsulfanyl group, offering similar steric bulk but different electronic properties and hydrogen bonding capabilities. An amino group (-NHCH₃) could also be considered, introducing a hydrogen bond donor. Non-classical bioisosteres, such as a trifluoromethylthio group (-SCF₃), could be used to significantly alter the electronic properties and lipophilicity.